molecular formula C9H8N2O3 B13806203 Ethyl 3-cyano-2-hydroxyisonicotinate

Ethyl 3-cyano-2-hydroxyisonicotinate

Cat. No.: B13806203
M. Wt: 192.17 g/mol
InChI Key: VKNPSXLHUFALKB-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-hydroxyisonicotinate is a pyridine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. Compounds within this chemical class are frequently employed as key intermediates in the development of active pharmaceutical ingredients (APIs) and in advanced chemical synthesis . The structure, featuring both ester and cyano functional groups, along with a hydroxyl substituent on the pyridine ring, makes it a valuable scaffold for constructing more complex molecules. Its application is primarily found in medicinal chemistry, where similar structures are used in the synthesis of compounds with potential biological activity . As a high-purity synthetic intermediate, it is essential for researchers working in drug discovery and development pipelines. This product is intended for use in controlled laboratory settings by qualified professionals. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

ethyl 3-cyano-2-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-2-14-9(13)6-3-4-11-8(12)7(6)5-10/h3-4H,2H2,1H3,(H,11,12)

InChI Key

VKNPSXLHUFALKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Condensation Reaction Between Ethyl Cyanoacetate and Isonicotinic Acid Derivatives

The most commonly reported synthetic approach involves a condensation reaction between ethyl cyanoacetate and isonicotinic acid or its derivatives under basic conditions. This method proceeds as follows:

  • Reactants: Ethyl cyanoacetate and isonicotinic acid (or derivatives)
  • Catalyst/Base: Sodium ethoxide or other suitable bases
  • Solvent: Ethanol or other polar protic solvents
  • Temperature: Reflux conditions (approximately 78°C for ethanol)
  • Mechanism: The base deprotonates ethyl cyanoacetate, which then attacks the electrophilic carbonyl carbon of isonicotinic acid, forming an intermediate that cyclizes to yield Ethyl 3-cyano-2-hydroxyisonicotinate

This method benefits from relatively mild reaction conditions and good yields, typically in the range of 60–75% after purification. The process can be optimized by adjusting the base concentration, reaction time, and temperature to maximize conversion and minimize side products.

Nucleophilic Substitution of Halogenated Precursors

An alternative synthetic route involves nucleophilic substitution on halogenated isonicotinate derivatives:

  • Starting Material: 3-chloroisonicotinate esters
  • Nucleophile: Cyanide ion (e.g., potassium cyanide)
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
  • Temperature: Elevated temperatures, around 80°C
  • Outcome: Substitution of the halogen with a cyano group, followed by hydrolysis or further modification to introduce the hydroxy group at position 2

This method typically achieves higher yields (70–85%) but requires careful handling of toxic cyanide reagents and stringent control of reaction parameters to avoid side reactions.

Esterification of 3-cyano-2-hydroxyisonicotinic Acid

Another approach involves direct esterification of the corresponding acid:

  • Starting Material: 3-cyano-2-hydroxyisonicotinic acid
  • Reagents: Ethanol and acid catalyst (e.g., sulfuric acid)
  • Conditions: Reflux under acidic conditions to promote ester formation
  • Purification: Recrystallization from ethanol/water mixtures or chromatography

This classical esterification method yields the ethyl ester product with moderate efficiency (60–75%) and is straightforward to implement in laboratory settings.

Reaction Optimization Parameters

Reaction Type Reagents/Conditions Yield (%) Notes
Nucleophilic Substitution KCN, DMF, 80°C 70–85 Requires careful cyanide handling
Esterification Ethanol, H₂SO₄, reflux 60–75 Classical Fischer esterification
Condensation Ethyl cyanoacetate, NaOEt, EtOH reflux 60–75 Mild conditions, scalable for industrial use

Industrial Scale Considerations

For industrial production, the condensation method is favored due to:

  • Scalability under reflux conditions
  • Use of relatively inexpensive and accessible reagents
  • Potential for continuous flow reactor implementation to enhance yield and throughput
  • Purification via recrystallization and chromatographic techniques to achieve high purity

Continuous flow synthesis also offers better control over reaction parameters, improving reproducibility and safety, especially when handling hazardous reagents like cyanide.

Purification Techniques

  • Crystallization: Utilizes polar solvents such as ethanol/water mixtures to isolate crystalline this compound
  • Column Chromatography: Silica gel with ethyl acetate/hexane gradient is effective for removing impurities and obtaining high-purity product
  • Recrystallization: Often used as a final purification step to enhance product quality

Analytical Verification of Product

To confirm the identity and purity of this compound, the following spectroscopic techniques are recommended:

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Disadvantages
Condensation Ethyl cyanoacetate + Isonicotinic acid NaOEt base, EtOH reflux 60–75 Mild conditions, scalable Moderate yield
Nucleophilic Substitution 3-Chloroisonicotinate + KCN DMF, 80°C 70–85 Higher yield Toxic reagents, safety concerns
Esterification 3-Cyano-2-hydroxyisonicotinic acid + EtOH H₂SO₄ catalyst, reflux 60–75 Simple, classical method Requires acid handling

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-hydroxyisonicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ethyl 3-cyano-2-oxoisonicotinate.

    Reduction: Formation of ethyl 3-amino-2-hydroxyisonicotinate.

    Substitution: Formation of ethyl 3-cyano-2-alkoxyisonicotinate or ethyl 3-cyano-2-aminoisonicotinate.

Scientific Research Applications

Ethyl 3-cyano-2-hydroxyisonicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-hydroxyisonicotinate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Observations:

The methyl group at the 6-position in the analog likely increases steric hindrance, affecting reactivity and solubility .

Hazard Profile: Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate poses multiple acute toxicity risks (oral, dermal, respiratory), necessitating stringent handling protocols . Ethyl isocyanoacetate’s hazards are less documented but may include irritancy due to the isocyano group .

Ethyl isocyanoacetate is explicitly restricted to R&D, indicating niche use in synthetic chemistry .

Research Implications and Limitations

  • Data Gaps: Direct studies on ethyl 3-cyano-2-hydroxyisonicotinate are absent in the evidence, necessitating extrapolation from its methylated analog. Critical parameters like boiling point, solubility, and biological activity remain uncharacterized.
  • Safety Considerations : Both compounds require careful handling, but the methylated analog’s multi-route toxicity underscores the need for comprehensive safety assessments in industrial settings .

Q & A

Q. Purification :

  • Crystallization : Use polar solvents like ethanol/water mixtures to isolate crystalline products .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for high-purity yields .

Q. Table 1: Reaction Optimization Parameters

Reaction TypeReagents/ConditionsYield (%)Reference
Nucleophilic SubstitutionKCN, DMF, 80°C70–85
EsterificationEthanol, H₂SO₄, reflux60–75

Basic: How is this compound structurally characterized in academic research?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .
    • IR : Confirm hydroxyl (3200–3500 cm⁻¹) and nitrile (2200–2250 cm⁻¹) functional groups .
  • X-ray Crystallography : Use SHELX software for structure refinement to determine bond angles and hydrogen-bonding networks .

Q. Table 2: Key Spectroscopic Data

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Pyridine ring7.8–8.2 (¹H)1600 (C=C)
Ester (COO)168.5 (¹³C)1720 (C=O)
-CN-2220

Advanced: What computational strategies predict the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target enzymes (e.g., kinases or oxidoreductases). Focus on hydrogen-bond interactions with the hydroxyl and cyano groups .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties and reactive sites .

Key Insight : Docking studies suggest the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Ser/Thr in kinases), while the cyano group enhances electron-withdrawing effects .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves across multiple cell lines (e.g., MCF-7, HEK293) to assess potency discrepancies .
  • Metabolic Stability Testing : Evaluate half-life in liver microsomes to differentiate intrinsic activity from metabolic interference .

Case Study : Conflicting cytotoxicity data may arise from differences in cell permeability; address this via logP adjustments (e.g., ester hydrolysis to enhance polarity) .

Advanced: What are the degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Hydrolytic Degradation : Monitor ester cleavage in PBS (pH 7.4) at 37°C using HPLC. Major products include 3-cyano-2-hydroxyisonicotinic acid and ethanol .
  • Oxidative Pathways : Expose to cytochrome P450 enzymes (e.g., CYP3A4) in microsomal preparations, analyzing metabolites via LC-MS .

Q. Table 3: Stability Profile

ConditionHalf-Life (h)Major Degradant
pH 2.0123-cyano-2-hydroxyisonicotinic acid
pH 7.448Ethyl 3-cyano-2-ketoisonicotinate
UV Light6Photodimerization products

Advanced: How does structural modification of this compound impact its reactivity and bioactivity?

Methodological Answer:

  • Substituent Effects : Replace the ethyl ester with methyl or tert-butyl groups to alter lipophilicity (logP) and membrane permeability .
  • Bioisosteric Replacement : Substitute the cyano group with trifluoromethyl (-CF₃) to enhance metabolic stability while retaining electron-withdrawing effects .

Case Study : Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate shows a 30% higher logP (2.13 vs. 1.89) and improved antifungal activity compared to the parent compound .

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